molecular formula C14H17NO3 B11867949 Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate

Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B11867949
M. Wt: 247.29 g/mol
InChI Key: WRTRXDOLGDGZDZ-UHFFFAOYSA-N
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Description

Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate (CAS 1624261-95-5) is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This ester derivative belongs to the prominent class of 2-quinolone compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The core 2-oxo-1,2-dihydroquinoline structure is a key pharmacophore found in compounds with a broad spectrum of pharmacological properties, including antibacterial, antimalarial, anticancer, and antifungal activities . As such, this compound serves as a valuable synthetic intermediate or building block for researchers developing novel therapeutic agents, particularly in the face of emerging antibiotic resistance . The structure features a carboxylate ester group, which can be utilized in further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to other functional groups . This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate

InChI

InChI=1S/C14H17NO3/c1-2-3-8-18-14(17)11-9-13(16)15-12-7-5-4-6-10(11)12/h4-7,9,13,15-16H,2-3,8H2,1H3

InChI Key

WRTRXDOLGDGZDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(NC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Procedure

The carboxylic acid precursor, 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid, is esterified with butanol under acidic conditions. Adapted from methyl ester synthesis ():

  • Reagents : 2-Hydroxy-1,2-dihydroquinoline-4-carboxylic acid (1 equiv), butanol (excess), concentrated H₂SO₄ (catalytic).

  • Conditions : Reflux for 18 hours under anhydrous conditions.

  • Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

  • Purification : Recrystallization from ethanol yields the product.

Key Data

ParameterValue
Yield65–70%
Reaction Time18 hours
TemperatureReflux (~110°C)
Purity (HPLC)>95%

Advantages : Simple setup, cost-effective.
Limitations : Prolonged reaction time, moderate yield due to equilibrium limitations.

Acid Chloride-Mediated Coupling

Procedure

This method involves converting the carboxylic acid to its acid chloride, followed by reaction with butanol ():

  • Acid Chloride Formation :

    • Reagents : 2-Hydroxy-1,2-dihydroquinoline-4-carboxylic acid (1 equiv), thionyl chloride (2.5 equiv).

    • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.

    • Workup : Excess SOCl₂ is removed under vacuum.

  • Esterification :

    • Reagents : Acid chloride (1 equiv), butanol (3 equiv), pyridine (1.2 equiv).

    • Conditions : Stir at 25°C for 12 hours.

    • Purification : Column chromatography (hexane:ethyl acetate, 4:1).

Key Data

ParameterValue
Yield (Overall)75–80%
Reaction Time14 hours
Temperature25°C (esterification)
Purity (NMR)>98%

Advantages : Higher yield, avoids equilibrium issues.
Limitations : Requires handling corrosive reagents (SOCl₂).

Alkylation of Methyl Ester Intermediate

Procedure

A two-step approach involving initial methyl ester synthesis, followed by transesterification with butanol (,):

  • Methyl Ester Synthesis :

    • Reagents : 2-Hydroxy-1,2-dihydroquinoline-4-carboxylic acid (1 equiv), methanol (excess), H₂SO₄.

    • Conditions : Reflux for 18 hours.

  • Transesterification :

    • Reagents : Methyl ester (1 equiv), butanol (5 equiv), NaOMe (0.1 equiv).

    • Conditions : Reflux for 24 hours.

    • Purification : Distillation under reduced pressure.

Key Data

ParameterValue
Yield (Overall)60–65%
Reaction Time42 hours
TemperatureReflux (~78°C)
Purity (GC-MS)>90%

Advantages : Avoids direct handling of acid chlorides.
Limitations : Lower efficiency due to sequential steps.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageKey Limitation
Fischer Esterification65–70>95SimplicityModerate yield
Acid Chloride75–80>98High efficiencyCorrosive reagents
Transesterification60–65>90Avoids acid chloridesMulti-step, time-consuming

Optimization Insights

  • Catalyst Screening : Use of p-toluenesulfonic acid (p-TsOH) in Fischer esterification improves yields to 75% ().

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) in acid chloride coupling reduce side reactions ().

  • Temperature Control : Maintaining 25°C during esterification prevents dehydration of the dihydroquinoline core.

Mechanistic Considerations

  • Fischer Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by butanol.

  • Acid Chloride Route : SOCl₂ converts –COOH to –COCl, which reacts readily with alcohols via nucleophilic acyl substitution.

  • Transesterification : Methoxide ion (from NaOMe) deprotonates butanol, generating a stronger nucleophile for ester interchange.

Chemical Reactions Analysis

Ester Hydrolysis

The butyl ester at position 4 can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.

Conditions and Observations:

  • Basic Hydrolysis :

    • Reagents: 10% aqueous NaOH, reflux (2–4 h) .

    • Outcome: Conversion to carboxylic acid (e.g., compound 7–10 in ).

    • Yield: >80% in analogous systems .

  • Acidic Hydrolysis :

    • Reagents: HBr in AcOH or HCl in EtOH .

    • Outcome: Partial dehydrogenation to quinoline derivatives may occur .

Stability Notes:

The 1,2-dihydroquinoline core is susceptible to oxidation under acidic conditions, forming stable quinoline derivatives (e.g., compound 6 in ).

Hydroxyl Group Protection/Deprotection

The 2-hydroxy group can be protected to prevent undesired reactivity during synthetic modifications.

Protection Strategies:

  • Silylation :

    • Reagents: TBSCl (tert-butyldimethylsilyl chloride), imidazole in DMF .

    • Outcome: Stable silyl ether intermediate.

  • Benzylation :

    • Reagents: Benzyl bromide, NaH in DMF .

    • Outcome: Benzyl ether derivatives (e.g., compound 86 in ).

Deprotection:

  • Silyl Removal : TBAF (tetrabutylammonium fluoride) in THF .

  • Benzyl Removal : H₂/Pd-C hydrogenolysis .

Coupling Reactions

The carboxylic acid (post-hydrolysis) can participate in amide bond formation.

Solid-Phase Coupling:

  • Method : Polystyrene-supported HOBt with PyBrop activation .

  • Scope : Compatible with diverse amines (e.g., indoles, anilines) .

N-Alkylation of the Dihydroquinoline Core

The NH group in the 1,2-dihydroquinoline system can be alkylated to modulate electronic properties.

Conditions:

  • Reagents : Alkyl bromides (e.g., benzyl bromide), NaH in DMF .

  • Outcome : 1-Alkyl-4-oxo-1,4-dihydroquinoline derivatives (e.g., compound 3–6 in ).

Oxidation of the Dihydroquinoline Core

The 1,2-dihydroquinoline moiety can oxidize to quinoline under specific conditions.

Pathways:

  • Acid-Mediated : BF₃·OEt₂ in DCM (room temperature, 4 h) .

  • Thermal : Reflux in diphenyl ether (~255°C) .

Stability Considerations:

Unsubstituted dihydroquinolines rapidly oxidize in air .

Reductive Functionalization

The dihydroquinoline system can undergo further reduction or hydrogenation.

Examples:

  • Catalytic Hydrogenation : H₂, Pd/C in THF .

    • Outcome: Tetrahydroquinoline derivatives (e.g., compound 10 in ).

    • Yield: 91–95% .

  • LAH Reduction : LiAlH₄ in THF .

    • Outcome: Alcohol intermediates (e.g., compound 68 in ).

Key Derivatives and Pharmacological Relevance:

Derivative StructureSynthetic RouteBiological Activity
Quinolinone-3-carboxamidesAmide coupling of acid chlorideCFTR potentiators
TetrahydroquinolinesCatalytic hydrogenationAnticancer agents

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of 1,2-dihydroquinoline compounds, including butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can inhibit the replication of the Hepatitis B virus (HBV) effectively. The mechanism of action is primarily through the inhibition of viral DNA replication processes .

Anticancer Properties
The compound has also been investigated for its anticancer potential. It is believed to interfere with the c-Myc/Max/DNA complex formation, which is crucial in the regulation of genes involved in cell proliferation and survival. This mechanism suggests that this compound could be beneficial in developing treatments for various cancers .

Neurodegenerative Disease Research

Alzheimer's Disease
The compound's derivatives have been explored for their ability to act as acetylcholinesterase inhibitors, a critical target for Alzheimer's disease treatment. In vitro studies have demonstrated that these compounds can enhance acetylcholine levels by inhibiting its breakdown, which may alleviate some cognitive symptoms associated with Alzheimer's disease .

Enzyme Inhibition Studies

Acetylcholinesterase Inhibition
A notable application of this compound is its potential as an acetylcholinesterase inhibitor. The inhibition of this enzyme is vital for increasing acetylcholine concentration at synapses, thus improving neurotransmission in conditions like Alzheimer's disease .

Synthesis and Structural Studies

Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent studies have focused on improving synthetic routes to enhance the efficiency of producing this compound along with its derivatives .

Comparative Data Table

Application AreaMechanism of ActionReferences
AntiviralInhibits HBV replication
AnticancerInterferes with c-Myc/Max/DNA complex
Neurodegenerative DiseasesAcetylcholinesterase inhibition
SynthesisOptimized synthetic pathways

Case Studies

Case Study 1: Antiviral Efficacy Against HBV
A study conducted on various derivatives of dihydroquinoline demonstrated that compounds similar to this compound showed a high degree of inhibition against HBV at concentrations as low as 10 µM. The results were confirmed through both in vitro assays and molecular docking simulations, indicating a strong potential for therapeutic development .

Case Study 2: Alzheimer’s Disease Treatment
In another study focusing on Alzheimer’s disease models, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase activity. The most potent derivative exhibited an IC50 value significantly lower than standard drugs used in clinical settings, suggesting a promising avenue for new treatments .

Mechanism of Action

The mechanism of action of butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antibacterial properties . Additionally, it may interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Table 1. Comparison of Ethyl and Butyl Ester Derivatives

Property Butyl Ester (Target) Ethyl Ester (3i)
Molecular Formula C₁₅H₁₇NO₄ C₁₈H₁₆N₂O₄
Melting Point (°C) Not reported 165
Antibacterial MIC Range Undetermined 8–32 µg/mL (varies by substituent)
Synthetic Yield Undocumented 65–85%

4-Hydroxy-2-quinolone Derivatives

4-Hydroxy-2-quinolones, such as pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, differ in substitution patterns but share the dihydroquinoline scaffold. Key distinctions include:

2-Hydroxy-1,4-naphthoquinone

Comparatively:

  • Reactivity: The naphthoquinone’s conjugated system enables redox cycling, contributing to cytotoxicity, whereas the dihydroquinoline’s partial saturation may limit oxidative stress induction.
  • Toxicity: 2-Hydroxy-1,4-naphthoquinone exhibits higher acute toxicity (e.g., aquatic LC₅₀ < 10 mg/L), whereas dihydroquinoline esters are typically less hazardous, though detailed toxicological data for the butyl ester is lacking .

Table 2. Key Structural and Functional Comparisons

Compound Class Core Structure Key Features Biological Relevance
Butyl Ester Dihydroquinoline High lipophilicity, ester group Antimicrobial potential
Ethyl Ester Derivatives Dihydroquinoline Moderate solubility, varied substituents Antibacterial agents
4-Hydroxy-2-quinolones Quinolone Metabolic stability, no ester Antibiotic precursors
2-Hydroxy-1,4-naphthoquinone Naphthoquinone Redox-active, cytotoxic Industrial/biological toxicity

Q & A

Basic: What are the recommended synthetic routes for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, and how can reaction yields be optimized?

Methodological Answer:
Synthetic routes typically involve esterification of 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid with butanol under acidic catalysis. To optimize yields:

  • Reaction Design: Use quantum chemical calculations (e.g., reaction path searches) to identify energetically favorable intermediates and transition states .
  • Experimental Feedback: Employ iterative adjustments of catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) and solvent systems (e.g., toluene vs. DMF) to minimize side reactions. Monitor progress via TLC or HPLC .
  • Purification: Utilize column chromatography or recrystallization (solvent selection based on polarity gradients) to isolate the esterified product.

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Compare 1^1H and 13^{13}C NMR peaks with reference data for quinoline derivatives (e.g., chemical shifts for aromatic protons at δ 7.2–8.5 ppm) .
    • FT-IR: Validate ester C=O stretching vibrations (~1720 cm1^{-1}) and hydroxyl O-H stretches (~3400 cm1^{-1}) .
  • Purity Assessment:
    • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
    • Melting Point Analysis: Compare observed values (e.g., 156–160°C) against literature data to detect solvate formation .

Advanced: How can computational modeling be integrated into the design of novel derivatives of this compound?

Methodological Answer:

  • Virtual Screening:
    • Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of substituents .
    • Use molecular docking to assess binding affinities for target proteins (e.g., enzymes in inflammation pathways) .
  • Reaction Optimization:
    • Apply machine learning algorithms to historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for derivatization .
  • Validation: Cross-reference computational predictions with experimental spectroscopic and kinetic data to refine models .

Advanced: What methodologies are recommended for resolving contradictions in experimental data related to the compound's reactivity?

Methodological Answer:

  • Root-Cause Analysis:
    • Reproducibility Checks: Standardize protocols for variables like moisture levels (use anhydrous solvents) and oxygen exclusion (argon/vacuum environments) .
    • Cross-Technique Validation: Compare kinetic data (e.g., reaction rates) with computational simulations (e.g., transition state energies) to identify discrepancies .
  • Data Triangulation:
    • Combine HPLC purity profiles, NMR structural data, and mass spectrometry to rule out impurities or degradation products .
  • Collaborative Frameworks: Adopt interdisciplinary approaches (e.g., combining synthetic chemistry with data science) to reconcile conflicting results .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation:
    • Use fume hoods to prevent inhalation of vapors during synthesis .
    • Wear nitrile gloves and safety goggles to avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
  • Storage:
    • Store in airtight containers under inert gas (N2_2) to prevent hydrolysis or oxidation .
    • Maintain temperature-controlled environments (e.g., 2–8°C for long-term stability) .

Advanced: How can reaction fundamentals and reactor design principles be applied to scale up the synthesis of this compound?

Methodological Answer:

  • Kinetic Modeling:
    • Determine rate laws via batch experiments under varying temperatures (e.g., Arrhenius plots) to optimize heat transfer in larger reactors .
  • Reactor Selection:
    • Use continuous-flow reactors to enhance mixing efficiency and reduce exothermic risks compared to batch systems .
  • Separation Engineering:
    • Implement membrane technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing time .

Advanced: What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Expose the compound to pH gradients (2–12) and elevated temperatures (40–80°C) for 1–4 weeks. Monitor degradation via HPLC and mass spectrometry .
  • Mechanistic Insights:
    • Use DFT calculations to predict hydrolysis pathways (e.g., ester cleavage under acidic/basic conditions) .
  • Formulation Adjustments:
    • Add stabilizers (e.g., antioxidants like BHT) if degradation is observed in oxidative environments .

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